molecular formula C10H11ClO3 B14496727 2-(2-Methoxyphenoxy)propanoyl chloride CAS No. 63858-15-1

2-(2-Methoxyphenoxy)propanoyl chloride

Cat. No.: B14496727
CAS No.: 63858-15-1
M. Wt: 214.64 g/mol
InChI Key: INMRICQPQLUQGW-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)propanoyl chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a methoxyphenoxy group attached to a propanoyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methoxyphenoxy)propanoyl chloride can be synthesized through the reaction of 2-(2-methoxyphenoxy)propanoic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction typically involves refluxing the acid with the chlorinating agent under anhydrous conditions to yield the desired acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)propanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids, respectively.

    Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the acyl group into aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Friedel-Crafts Acylation: Reagents include aromatic compounds and a Lewis acid catalyst. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from the reaction with water.

Scientific Research Applications

2-(2-Methoxyphenoxy)propanoyl chloride has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the 2-(2-methoxyphenoxy)propanoyl group into target molecules.

    Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry research.

    Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)propanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, or other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Propanoyl Chloride: A simpler acyl chloride with similar reactivity but lacks the methoxyphenoxy group.

    Benzoyl Chloride: Another acyl chloride with a benzene ring instead of the methoxyphenoxy group.

    Acetyl Chloride: A smaller acyl chloride with a methyl group instead of the propanoyl group.

Uniqueness

2-(2-Methoxyphenoxy)propanoyl chloride is unique due to the presence of the methoxyphenoxy group, which can impart specific electronic and steric effects on the reactivity and properties of the compound. This makes it a valuable reagent in organic synthesis and research applications where such effects are desired.

Properties

IUPAC Name

2-(2-methoxyphenoxy)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-7(10(11)12)14-9-6-4-3-5-8(9)13-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMRICQPQLUQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675455
Record name 2-(2-Methoxyphenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63858-15-1
Record name 2-(2-Methoxyphenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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